molecular formula C21H23FN2O3 B2684280 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide CAS No. 921544-06-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2684280
CAS RN: 921544-06-1
M. Wt: 370.424
InChI Key: AEMLUVKZKZEGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antifungal and Apoptotic Effects of Triazole-Oxadiazoles : This study focuses on the synthesis and biological evaluation of triazole-oxadiazole compounds for their antifungal activities against different Candida species. Compounds displayed potent antifungal properties and non-toxicity against healthy cells, highlighting the therapeutic potential of structurally complex molecules in addressing fungal infections (Çavușoğlu, B., Yurttaş, L., & Cantürk, Z., 2018).

  • Synthesis and Anticancer Activity of Benzothiazole Derivatives : Research into benzothiazole (BT) derivatives has underscored their potential as anticancer agents. This study synthesized new BT derivatives and evaluated their anticancer activity against various cancer cell lines, demonstrating the importance of specific substitutions on the BT scaffold for modulating antitumor properties (Osmaniye, D., Levent, S., Karaduman, A., Ilgın, S., Özkay, Y., & Kaplancıklı, Z., 2018).

  • Two-Photon Absorption Properties of Oxazolone Derivatives : This study synthesized fluorescent oxazolone derivatives with high two-photon absorption cross-sections. By modifying the oxazolone ring with electron donor and acceptor groups, the researchers created compounds with significant nonlinear optical properties, demonstrating the potential of such molecules in optical applications (Rodrigues, C. A. B., Mariz, I. F. A., Maçôas, E., Afonso, C., & Martinho, J., 2012).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-4-24-17-12-16(9-10-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMLUVKZKZEGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide

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